2-Phenylbenzoxazole

Overview

Description

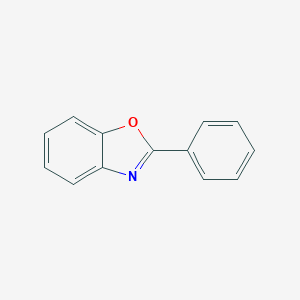

2-Phenylbenzoxazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an oxazole ring with a phenyl group attached to the second carbon of the oxazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

Target of Action

2-Phenylbenzoxazole, also known as 2-phenylbenzo[d]oxazole, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The compound exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . One of the key biological targets of this compound derivatives is the VEGFR-2, which plays an important role in tumor angiogenesis .

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

It is known that the compound is synthesized via a condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives . This reaction is performed under different conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .

Result of Action

The result of this compound’s action is its strong emission as a fluorescent organic dye. Many of its derivatives are strongly emissive as pure solid dyes, due to a favorable crystal packing mode . They are particularly well suited for solid-state sensing . The derivatives of this compound show aggregation-induced emission (AIE) .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Many of its derivatives are strongly emissive as pure solid dyes, due to a favorable crystal packing mode . The general tendency of many this compound derivatives is to give elongated nano and microparticles . Very small chemical changes are enough to tune the shape and size of these particles .

Biochemical Analysis

Biochemical Properties

For instance, 2-Phenylbenzoxazole has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. By binding to these enzymes, it can modulate their activity, potentially enhancing their ability to neutralize reactive oxygen species. Additionally, the compound’s fluorescence properties allow it to be used in the detection and quantification of nucleic acids and proteins in various biochemical assays .

Cellular Effects

In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis through the activation of caspase enzymes. This apoptotic pathway involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, the compound’s interaction with cellular membranes can disrupt membrane integrity, affecting ion transport and cellular homeostasis .

Molecular Mechanism

Additionally, this compound can bind to DNA and RNA, interfering with nucleic acid synthesis and function. This binding can result in the inhibition of transcription and translation processes, ultimately affecting gene expression. The compound’s ability to generate reactive oxygen species also contributes to its molecular mechanism of action, as oxidative damage to biomolecules can disrupt cellular functions .

Temporal Effects in Laboratory Settings

Long-term studies have shown that this compound can have sustained effects on cellular functions, particularly in terms of oxidative stress and apoptosis. The extent of these effects can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that the compound’s cytotoxic effects can persist over several days, indicating its potential for long-term impact on cellular health .

Dosage Effects in Animal Models

Threshold effects have been observed in animal studies, where a specific dosage range is required to elicit a measurable biological response. Beyond this threshold, the compound’s toxic effects become more pronounced, leading to adverse outcomes such as organ damage and systemic toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

These metabolites can further undergo conjugation reactions with glucuronic acid, sulfate, or glutathione, facilitating their excretion from the body. The metabolic pathways of this compound can influence its bioavailability, toxicity, and overall pharmacokinetic profile. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .

Transport and Distribution

Transport proteins, such as ATP-binding cassette (ABC) transporters, can facilitate the efflux of this compound from cells, influencing its intracellular concentration and distribution. Additionally, binding proteins such as albumin can sequester the compound in the bloodstream, affecting its bioavailability and tissue distribution. These transport and distribution mechanisms play a critical role in determining the compound’s pharmacokinetics and therapeutic potential .

Subcellular Localization

In the mitochondria, this compound can disrupt the electron transport chain, leading to the generation of reactive oxygen species and induction of apoptosis. In the nucleus, the compound can interact with DNA and RNA, affecting gene expression and nucleic acid synthesis. These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylbenzoxazole can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with benzaldehyde in the presence of a catalyst. For instance, the reaction can be catalyzed by titanium dioxide-zirconium dioxide in acetonitrile at 60°C, yielding this compound in high yields . Another method involves the use of imidazolium chlorozincate (II) ionic liquid supported on iron oxide nanoparticles under solvent-free sonication conditions, which also produces high yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Gout Treatment

Recent studies have highlighted the potential of 2-phenylbenzoxazole derivatives as antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases, including gout. A notable compound, identified as 52, exhibited an IC50 value of 2 nM, demonstrating potent antagonistic activity. In vivo studies showed that this compound effectively reduced paw swelling and inflammatory cell infiltration in mice models of acute gouty arthritis . The mechanism involved modulation of cAMP/NLRP3/GSDMD signaling pathways, indicating its promise for gout therapy and warranting further optimization .

2. Tyrosinase Inhibition for Skin Applications

this compound has also been explored as a potential tyrosinase inhibitor, which is crucial for controlling melanin production in skin applications. Compounds derived from this scaffold demonstrated significantly stronger inhibition of mushroom tyrosinase compared to traditional inhibitors like kojic acid. For instance, compound 3 exhibited an IC50 value of 0.51 μM, indicating its high potency . Kinetic studies confirmed that these compounds inhibited tyrosinase activity effectively without cytotoxic effects on epidermal cells, making them suitable for cosmetic formulations aimed at skin lightening .

Materials Science Applications

1. Fluorescent Dyes

The derivatives of this compound are recognized for their strong fluorescent properties, making them valuable in materials science. They exhibit robust emission characteristics in both solution and solid states. For example, various derivatives have shown bright light emission ranging from violet to deep blue depending on their substituents . This property is harnessed in applications such as organic light-emitting diodes (OLEDs) and solid-state sensors.

2. Solid-State Fluorescence Emitters

The solid-state fluorescence characteristics of this compound derivatives have been extensively studied. These compounds can exhibit aggregation-induced emission (AIE), which is beneficial for developing advanced photonic devices . Their ability to act as robust emitters makes them suitable candidates for applications in solid-state lighting and display technologies.

Case Studies

Comparison with Similar Compounds

2-Phenylbenzoxazole is structurally similar to other benzoxazole derivatives, such as 2-methylbenzoxazole and 2-phenylbenzo[d]thiazole. it is unique in its specific biological activities and applications. For instance, while 2-phenylbenzo[d]thiazole also exhibits tyrosinase inhibitory activity, this compound has been shown to have stronger inhibition and lower cytotoxicity . Other similar compounds include 2-aminobenzoxazole and 2-hydroxybenzoxazole, which have different functional groups and thus different reactivity and applications.

Biological Activity

2-Phenylbenzoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by various studies and case analyses.

Structure and Synthesis

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. Its synthesis often involves the condensation of o-aminophenol with an appropriate aromatic aldehyde or ketone. The resulting derivatives can be modified at various positions to enhance their biological activities.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. These compounds exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Key Findings:

- In vitro Studies : A series of this compound derivatives were tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Some derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 7.81 µg/ml, indicating strong antimicrobial potential .

- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have provided insights into how these compounds interact with the enzyme's active site .

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| 2b | 7.81 | Antibacterial |

| 2c | 15.63 | Antibacterial |

| 2d | 31.25 | Antifungal |

| 2h | 62.50 | Antifungal |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives, particularly in relation to their interaction with P2Y receptors.

Case Study:

- P2Y14 Receptor Antagonism : A derivative known as compound 52 exhibited potent antagonistic activity against the P2Y14 receptor with an IC50 value of 2 nM. This compound demonstrated significant efficacy in reducing inflammation in models of gouty arthritis, showcasing its potential for therapeutic applications in inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound derivatives has also been investigated, revealing their ability to scavenge free radicals.

Experimental Results:

- DPPH Scavenging Activity : Compounds containing catechol groups showed strong scavenging activity against DPPH radicals, comparable to that of ascorbic acid. This suggests that modifications at specific positions can enhance antioxidant properties .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 10 | 86% |

| Compound 15 | 84% |

| Ascorbic Acid | 96% |

Properties

IUPAC Name |

2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIISKTXZUZBTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061199 | |

| Record name | Benzoxazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-50-1 | |

| Record name | 2-Phenylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenylbenzo[d]oxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRB2398AFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-phenylbenzoxazole?

A1: The molecular formula of this compound is C13H9NO, and its molecular weight is 195.22 g/mol.

Q2: What are the key spectroscopic features of this compound and its derivatives?

A2: this compound derivatives display strong absorption bands in the UV region attributed to ligand-centered (π–π) transitions. Lower energy absorption bands extending to the visible region are mainly attributed to spin-forbidden ligand-centered (π–π) transitions and metal-to-ligand charge transfer (MLCT) transitions, particularly in metal complexes. [] These compounds also exhibit intense fluorescence, with emission maxima ranging from the UV to the blue region depending on the substituents and their positions on the PBO core. [, ] For instance, 2-Phenylbenzoxazoles substituted with an electron-donating group on the benzoxazole ring and an electron-withdrawing group on the phenyl ring show enhanced emission efficiency and photostability. []

Q3: What type of fluorescence behavior is observed in some this compound derivatives?

A3: Some this compound derivatives, particularly those with extended conjugated systems, exhibit aggregation-induced emission (AIE), where their fluorescence is significantly enhanced in the aggregated state compared to the solution state. [] This property makes them promising candidates for applications in materials science, sensing, and bioimaging.

Q4: What are some common synthetic routes for preparing this compound?

A4: Several synthetic methods have been developed for this compound, including:

- Condensation of o-Aminophenol with Benzoic Acid: This classical method involves the reaction of o-aminophenol with benzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide–methanesulfonic acid. []

- Reaction with Triethyl Phosphite: this compound can be obtained through the reaction of triethyl phosphite with o-nitrophenyl benzoate. []

- Thermal Decomposition of Oxadiazolinones: Thermolysis of specific oxadiazolinones, such as 2,3-diphenyl-Δ3-1,2,4-oxadiazolin-5-one, can yield this compound as a product. [, ]

- Oxidation of Schiff Bases: Nickel peroxide can oxidize Schiff bases derived from o-aminophenol to produce the corresponding 2-phenylbenzoxazoles. []

Q5: What is the mechanism of this compound formation from benzoic acid and o-aminophenol in polyphosphoric acid?

A5: The mechanism involves the formation of a mixed anhydride intermediate between benzoic acid and polyphosphoric acid. This mixed anhydride reacts with o-aminophenol to form 2-aminophenyl benzoate, which then undergoes rapid intramolecular acyl migration to yield 2-hydroxybenzanilide. Finally, acid-catalyzed ring closure of 2-hydroxybenzanilide leads to the formation of this compound. []

Q6: Can organolithium reagents be used to introduce substituents on the this compound core?

A6: While organolithium reagents can react with this compound, they often lead to ring-opening products rather than the desired substitution. This ring-opening reaction is attributed to the nucleophilic attack of the organolithium reagent on the electrophilic carbon atom of the benzoxazole ring. []

Q7: What are some notable applications of this compound derivatives?

A7: this compound derivatives find applications in various fields due to their favorable optical properties, including:

- UV Laser Dyes: They serve as efficient and photostable laser dyes in the near-UV region (330–380 nm) when pumped with nitrogen, XeCl excimer, or Nd:YAG lasers. []

- Light-Emitting Materials: They are incorporated into light-emitting polymers and devices, such as OLEDs, owing to their high emission efficiencies and tunable emission colors. [, , , ]

- Fluorescent Probes: Their fluorescent properties make them suitable for use as probes in biological systems and for sensing applications. []

- Liquid Crystals: Incorporation of the PBO moiety into specific molecular architectures can lead to liquid crystalline materials, particularly those displaying smectic phases. [, , , , ]

Q8: How are this compound derivatives used in the development of anti-amyloid agents?

A8: Researchers are exploring this compound derivatives as potential imaging agents for amyloid plaques, which are associated with Alzheimer's disease. The incorporation of a chiral hydroxyl group on the side chain of these derivatives has shown promising results in improving brain clearance and enhancing their pharmacokinetic profiles. Notably, the (S)-enantiomers of these compounds have demonstrated superior brain kinetics compared to their (R)-counterparts. []

Q9: How is this compound used in drug development?

A9: this compound serves as a scaffold in developing potential therapeutics. For instance, researchers have synthesized and evaluated mutual azo prodrugs of 5-aminosalicylic acid (5-ASA) linked to this compound-2-yl-5-acetic acid for treating ulcerative colitis. [] These prodrugs are designed to be cleaved by bacterial azoreductase enzymes in the colon, releasing the active 5-ASA.

Q10: What is the potential of this compound derivatives as D-Alanyl - D-Alanine Ligase Inhibitors?

A10: D-Alanyl – D-alanine ligase is a key enzyme involved in bacterial cell wall biosynthesis, making it an attractive target for developing new antibiotics. Structure-based design studies have identified this compound as a promising scaffold for developing novel inhibitors of this enzyme. [] Researchers are actively pursuing the development of more potent and selective inhibitors based on this scaffold to combat bacterial infections, especially those caused by drug-resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.